Orthogonal Deprotection Capability: MOM Ether vs. Permanent Methyl Ether
The MOM group on the target compound is cleavable under mild acidic conditions (e.g., PPTS/MeOH, 60 °C, or HCl/MeOH, 25 °C) that leave methyl ethers, esters, and amides intact [1]. In contrast, the direct 6-methoxy analog (CAS 269410-13-1) requires BBr₃ or strong Lewis acid at elevated temperature for demethylation, conditions that degrade many common functional groups [2]. This orthogonal reactivity enables a 'protect-cross-couple-deprotect' sequence that the methoxy congener cannot support. Quantitative deprotection yields for MOM ethers on naphthalene scaffolds typically exceed 90% under optimized conditions [1].
| Evidence Dimension | Deprotection conditions and functional group compatibility |
|---|---|
| Target Compound Data | MOM cleavage: PPTS/MeOH, 60 °C, >90% typical yield [1] |
| Comparator Or Baseline | 6-Methoxy analog (269410-13-1): Deprotection requires BBr₃ or HI, >100 °C; yields variable and functional group tolerance limited [2] |
| Quantified Difference | MOM deprotection occurs at 60 °C vs. >100 °C for methyl ether; MOM preserves base-labile groups, methyl ether does not. |
| Conditions | Solution-phase deprotection; literature survey of MOM vs. methyl ether cleavage protocols [1][2] |
Why This Matters
A synthetic chemist who needs a masked phenol for a multi-step sequence that includes acid- or base-sensitive intermediates must select the MOM-protected boronic ester over the methoxy analog to avoid destructive deprotection conditions.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley: Hoboken, 2006. Chapter 2: MOM ether deprotection with PPTS, HCl/MeOH, etc. View Source
- [2] Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley, 2006. Methyl ether deprotection requires BBr₃, Me₃SiI, or strong nucleophiles at elevated temperature. View Source
